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For Immediate Release

Xinxiang, China — TM471-1, a novel, orally active, covalent Bruton's tyrosine kinase (BTK)
inhibitor, is currently advancing through Phase | clinical trials for B-cell Non-Hodgkin
Lymphoma and Multiple Sclerosis.[1][2] Developed by a team at Henan Normal University in
collaboration with EMICRO Biomedicine, TM471-1 has demonstrated a promising preclinical
profile, suggesting potential advantages over existing therapies.[3] This guide provides a
comprehensive comparison of TM471-1 with other key BTK inhibitors, supported by available
experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Preclinical Potency

TM471-1 is an irreversible BTK inhibitor that forms a covalent bond with the Cys481 residue in
the ATP-binding pocket of the enzyme.[4] This mechanism is shared with several approved and
investigational BTK inhibitors. The in vitro potency of TM471-1 against wild-type BTK is
reported to be 1.3 nM.[4]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15544133?utm_src=pdf-interest
https://www.benchchem.com/product/b15544133?utm_src=pdf-body
https://www.emicropharm.com/en/news/189.html
https://emicropharm.com/en/news
https://www.benchchem.com/product/b15544133?utm_src=pdf-body
https://www.htu.edu.cn/english/2025/0304/c21799a337113/page.htm
https://www.benchchem.com/product/b15544133?utm_src=pdf-body
https://www.benchchem.com/product/b15544133?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34672559/
https://www.benchchem.com/product/b15544133?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34672559/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Type BTK IC50 (nM) Indications

B-cell Malignancies,
TM471-1 Covalent, Irreversible 1.3 Multiple Sclerosis

(Investigational)

Ibrutinib Covalent, Irreversible 0.5 B-cell Malignancies
Acalabrutinib Covalent, Irreversible 3-5 B-cell Malignancies
Zanubrutinib Covalent, Irreversible <1 B-cell Malignancies

Multiple Sclerosis

Tolebrutinib Covalent, Irreversible 3.2 o
(Investigational)
o ) Multiple Sclerosis
Evobrutinib Covalent, Irreversible 80.9 o
(Investigational)
o Non-covalent, Multiple Sclerosis
Fenebrutinib ) 19.8 o
Reversible (Investigational)

Table 1: In Vitro Potency of Selected BTK Inhibitors. IC50 values represent the concentration of
the inhibitor required to reduce BTK activity by 50% in biochemical assays.

Preclinical Efficacy in Oncology Models

In a preclinical xenograft model of B-cell ymphoma, TM471-1 demonstrated significant anti-
tumor activity. Oral administration of TM471-1 at a dose of 15 mg/kg resulted in complete tumor
regression in 7 out of 10 mice. This suggests a potent in vivo effect on the proliferation and
survival of malignant B-cells.

For comparison, preclinical data for other BTK inhibitors in similar models are summarized
below:
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Compound Model Dosing Outcome

Complete tumor
B-cell Lymphoma

TM471-1 15 mg/kg regression in 7/10
Xenograft )
mice
o TCL1 Adoptive Delayed disease
Ibrutinib 25 mg/kg/day )
Transfer (CLL model) progression
Significantly
o NSG Xenograft (CLL -
Acalabrutinib Not specified decreased tumor
model)

burden in the spleen

o Significant tumor
Zanubrutinib TMD8 Xenograft 20 mg/kg BID _
regression

Table 2: Preclinical In Vivo Efficacy of BTK Inhibitors in B-cell Malignancy Models.

Potential in Multiple Sclerosis

A key differentiating feature of TM471-1 is its reported high brain penetrance, as evidenced by
high BTK occupancy in the brain.[1] This characteristic is crucial for treating neurological
conditions like Multiple Sclerosis (MS), where targeting immune cells within the central nervous
system (CNS) is believed to be critical for therapeutic efficacy. Preclinical animal experiments
have indicated that TM471-1 can achieve similar efficacy in an MS model as a leading
internationally developed BTK inhibitor at the same dose.[1]

Compound Key Preclinical MS Finding
High BTK brain occupancy, comparable efficac
T™M471-1 J ) ) -p- y P Y
to a leading BTK inhibitor in an MS model.
Demonstrated superior CNS exposure and
Tolebrutinib potency compared to evobrutinib and
fenebrutinib in a preclinical model.[5][6]
Showed clinical improvement in a progressive-
Evobrutinib like experimental autoimmune encephalitis

(PEAE) mouse model.[7]
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Table 3: Preclinical Evidence for CNS Activity of BTK Inhibitors in Development for Multiple
Sclerosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and a general workflow for
evaluating BTK inhibitors.
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Caption: BTK Signaling Pathway Inhibition by TM471-1.
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Caption: General Experimental Workflow for BTK Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols for the characterization of novel BTK inhibitors, such as those
likely employed for TM471-1, are described in the following publication:

o Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent
Bruton's Tyrosine Kinase (BTK) Inhibitors.Journal of Medicinal Chemistry, 2021.[4][8]

This publication outlines the methodologies for:

o BTK Kinase Inhibitory Assay: To determine the half-maximal inhibitory concentration (IC50),
a horseradish peroxidase-coupled enzyme assay is typically used. Recombinant human BTK
is incubated with the test compound and ATP, and the resulting ADP is detected.
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 In Vitro Cell Proliferation Assay: The anti-proliferative activity is assessed using B-cell
lymphoma cell lines (e.g., TMD8). Cells are treated with varying concentrations of the
inhibitor, and cell viability is measured after a set incubation period using assays such as
CellTiter-Glo.

e In Vivo Xenograft Studies: Human B-cell lymphoma cells are subcutaneously implanted into
immunodeficient mice. Once tumors are established, mice are treated with the BTK inhibitor
or vehicle control. Tumor volume is measured regularly to assess efficacy.

Summary

TM471-1 is a potent and selective covalent BTK inhibitor with promising preclinical data in both
oncology and autoimmune disease models. Its high brain penetrance may offer a significant
advantage in the treatment of Multiple Sclerosis. The ongoing Phase | clinical trials will be
crucial in determining the safety and efficacy profile of TM471-1 in humans and its potential to
replicate the encouraging findings from preclinical studies. Further publication of detailed
clinical and comparative preclinical data will be necessary for a complete assessment of its
therapeutic potential relative to other BTK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [TM471-1: A Comparative Analysis of a Novel BTK
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15544133#replicating-published-findings-on-tm471-
1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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